molecular formula C14H18N6 B2568929 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-79-9

4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2568929
CAS No.: 2380094-79-9
M. Wt: 270.34
InChI Key: YVSSESXGDDGTJB-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a methylpyridazine group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step procedures. One common method includes the reaction of 4-methylpyridazine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-5-6-15-14(16-11)20-9-7-19(8-10-20)13-4-3-12(2)17-18-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSESXGDDGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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